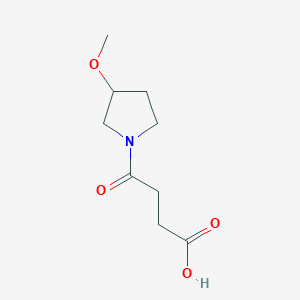
3-Amino-5-Chlor-2-Methoxy-N,N-Dimethylbenzamid
Übersicht
Beschreibung
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insektizid-Synthese
Diese Verbindung wird bei der Synthese bestimmter Anthranilamid-Verbindungen verwendet, die als Insektizide von Interesse sind, wie z. B. Chlorantraniliprol und Cyantraniliprol .
Medizin
Es wird eine Erwähnung dieser Verbindung im Zusammenhang mit Antikörper-Wirkstoff-Konjugaten, die an humanes LRRC15 binden, erwähnt, die zur Behandlung von Patienten mit bestimmten medizinischen Erkrankungen verwendet werden können .
Wirkmechanismus
Target of Action
The primary target of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is currently unknown
Mode of Action
It is known that the compound undergoes various chemical reactions, including oxidation, substitution, and catalytic hydrogenation .
Biochemical Pathways
The compound is synthesized through a series of reactions, including oxidation, substitution, and catalytic hydrogenation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide. For instance, the compound is typically stored at room temperature, which may affect its stability . .
Biochemische Analyse
Biochemical Properties
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide involves binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition results in altered metabolic pathways and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide change over time. The compound exhibits stability under normal storage conditions, but it may degrade over extended periods. Long-term exposure to 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it affects mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action .
Eigenschaften
IUPAC Name |
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)7-4-6(11)5-8(12)9(7)15-3/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPEYOXNPBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)









![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)



